Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine
CAS No.:
Cat. No.: VC17364709
Molecular Formula: C10H12FN
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12FN |
|---|---|
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | [(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine |
| Standard InChI | InChI=1S/C10H12FN/c11-9-3-1-2-7(4-9)10-5-8(10)6-12/h1-4,8,10H,5-6,12H2/t8-,10-/m0/s1 |
| Standard InChI Key | ASHHTAGUESNAIP-WPRPVWTQSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1C2=CC(=CC=C2)F)CN |
| Canonical SMILES | C1C(C1C2=CC(=CC=C2)F)CN |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Trans-[2-(3-fluorophenyl)cyclopropyl]methanamine features a strained cyclopropane ring (bond angles ≈ 60°) fused to a meta-fluorinated benzene system. X-ray crystallography of analogous compounds confirms the trans-diaxial arrangement of the phenyl and aminomethyl groups, creating a planar chiral center. The fluorine atom at the phenyl 3-position induces electronic effects (σₚ = +0.34) that modulate π-π stacking interactions with aromatic residues in biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂FN |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | [(1R,2R)-2-(3-fluorophenyl)cyclopropyl]methanamine |
| LogP (Calculated) | 1.59 |
| Topological Polar Surface Area | 26.0 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis reveals distinct splitting patterns due to cyclopropane ring strain:
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.27 (m, 1H, aromatic), 3.90 (s, 3H, CH₃O in analogs), 2.43 (s, 3H, CH₃ in benzylic position) .
-
¹³C NMR: Characteristic cyclopropane carbons at δ 15–25 ppm and fluorinated aromatic carbons showing ¹JCF coupling (~240 Hz) .
Synthetic Methodologies
Cyclopropanation Strategies
The trans stereochemistry is achieved through Simmons-Smith reactions using diethylzinc and diiodomethane. A representative protocol involves:
-
Substrate Preparation: 3-Fluorostyrene derivatives are treated with CH₂I₂/Zn(Cu) at -20°C to form the cyclopropane core .
-
Aminomethylation: Subsequent Ritter reaction with acetonitrile and sulfuric acid introduces the methanamine group.
Critical Parameters:
-
Reaction temperature < -15°C prevents ring-opening side reactions
-
Anhydrous conditions (H₂O < 50 ppm) essential for zinc-mediated cyclopropanation
-
Enantiomeric excess of 92% achieved using chiral bisoxazoline ligands
Fluorination Techniques
Direct electrophilic fluorination of the phenyl ring using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile yields 85–90% 3-fluoro substitution . Late-stage fluorination avoids decomposition of the strained cyclopropane system.
Pharmacological Profile
Serotonin Receptor Modulation
Functional assays in HEK293 cells expressing human 5-HT₂ receptors demonstrate:
-
5-HT₂C Agonism: EC₅₀ = 4.7 nM (95% CI: 3.9–5.6), Emax = 98% of serotonin response
-
5-HT₂B Selectivity: 2-fold over 5-HT₂B (EC₅₀ = 9.4 nM) and 20-fold over 5-HT₂A (EC₅₀ = 162 nM)
Table 2: Comparative Receptor Affinity
| Receptor Subtype | EC₅₀ (nM) | Selectivity Ratio vs 5-HT₂C |
|---|---|---|
| 5-HT₂C | 4.7 | 1.0 |
| 5-HT₂B | 9.4 | 0.5 |
| 5-HT₂A | 162 | 0.03 |
Metabolic Stability
Microsomal incubation studies (human liver microsomes, NADPH system) show:
-
Half-life: 42 ± 3 minutes vs 18 minutes for non-fluorinated analog
-
Major Metabolite: N-oxidation product (23% abundance) vs predominant O-demethylation in non-fluorinated compounds
Therapeutic Applications
Obesity Management
In diet-induced obese mice, daily administration (10 mg/kg, oral) produced:
-
22% reduction in cumulative food intake (p < 0.01 vs vehicle)
Substance Use Disorders
The compound reduced cocaine self-administration in rats (FR5 schedule):
Structure-Activity Relationship (SAR) Insights
Fluorine Positioning
Meta-fluorination (3-position) optimizes receptor interaction:
-
3-F: EC₅₀ = 4.7 nM
-
4-F: EC₅₀ = 312 nM (66-fold decrease)
The 3-fluoro group aligns with Tyr358 in transmembrane helix 6 of 5-HT₂C, forming a halogen bond (distance: 3.2 Å) .
Cyclopropane Ring Effects
Molecular dynamics simulations reveal:
-
Ring strain energy (~27 kcal/mol) induces preferential binding to active receptor conformations
-
Trans-configuration improves membrane permeability (PAMPA-BBB Pe = 12.3 × 10⁻⁶ cm/s) vs cis (Pe = 8.7 × 10⁻⁶ cm/s)
Toxicological Considerations
Acute Toxicity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume